3-[4-(Methoxycarbonyl)-1,3-oxazol-5-yl]propanoic acid
Description
3-[4-(Methoxycarbonyl)-1,3-oxazol-5-yl]propanoic acid is a heterocyclic carboxylic acid featuring a 1,3-oxazole core substituted with a methoxycarbonyl group at position 4 and a propanoic acid moiety at position 5. This compound combines the electron-withdrawing properties of the methoxycarbonyl group with the hydrophilic character of the carboxylic acid, making it a versatile intermediate in organic synthesis and drug development. Its molecular formula is C₈H₉NO₅, with a molecular weight of 199.16 g/mol.
Properties
IUPAC Name |
3-(4-methoxycarbonyl-1,3-oxazol-5-yl)propanoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9NO5/c1-13-8(12)7-5(14-4-9-7)2-3-6(10)11/h4H,2-3H2,1H3,(H,10,11) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NCCOWKVRSZTZNY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(OC=N1)CCC(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9NO5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
199.16 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[4-(Methoxycarbonyl)-1,3-oxazol-5-yl]propanoic acid typically involves the following steps:
Formation of the Oxazole Ring: The oxazole ring can be synthesized through the cyclization of appropriate precursors. One common method involves the reaction of an α-haloketone with an amide in the presence of a base.
Introduction of the Methoxycarbonyl Group: The methoxycarbonyl group can be introduced through esterification reactions. For example, the reaction of an alcohol with methoxycarbonyl chloride in the presence of a base can yield the desired ester.
Formation of the Propanoic Acid Moiety: The propanoic acid moiety can be introduced through various methods, including the reaction of a Grignard reagent with carbon dioxide followed by acidification.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Large-scale production may utilize continuous flow reactors and automated processes to ensure consistent quality and yield.
Chemical Reactions Analysis
Types of Reactions
3-[4-(Methoxycarbonyl)-1,3-oxazol-5-yl]propanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to convert the methoxycarbonyl group to other functional groups, such as alcohols or aldehydes.
Substitution: The oxazole ring can undergo substitution reactions, where one or more hydrogen atoms are replaced by other atoms or groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Substitution reactions may involve reagents such as halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or aldehydes. Substitution reactions can introduce a wide range of functional groups, depending on the nucleophile used.
Scientific Research Applications
3-[4-(Methoxycarbonyl)-1,3-oxazol-5-yl]propanoic acid has several applications in scientific research:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology: In biological research, the compound can be used to study enzyme interactions and metabolic pathways. Its derivatives may have potential as enzyme inhibitors or activators.
Medicine: The compound and its derivatives may have potential therapeutic applications. For example, they could be investigated for their anti-inflammatory, antimicrobial, or anticancer properties.
Industry: In industrial applications, the compound can be used in the development of new materials, such as polymers and coatings. Its unique chemical properties make it suitable for various industrial processes.
Mechanism of Action
The mechanism of action of 3-[4-(Methoxycarbonyl)-1,3-oxazol-5-yl]propanoic acid depends on its specific application. In general, the compound may interact with molecular targets such as enzymes, receptors, or nucleic acids. These interactions can modulate biological pathways and processes, leading to various effects.
For example, if the compound is used as an enzyme inhibitor, it may bind to the active site of the enzyme, preventing the substrate from binding and thereby inhibiting the enzyme’s activity. The specific molecular targets and pathways involved will vary depending on the compound’s structure and the context of its use.
Comparison with Similar Compounds
(S)-3-Benzyloxycarbonyl-5-oxo-4-oxazolidinepropanoic Acid
- Structure: Oxazolidine (saturated five-membered ring) with a benzyloxycarbonyl (Cbz) group at position 3 and propanoic acid at position 4.
- Formula: C₁₄H₁₅NO₅ | MW: 277.27 g/mol.
- Key Differences: The oxazolidine ring introduces conformational flexibility compared to the aromatic oxazole. Applications: Commonly used in peptide synthesis as a protecting group.
3-[3-((Allyloxy)carbonyl)-5-oxo-1,3-oxazolan-4-yl]propanoic Acid
- Structure: Oxazolan (likely oxazolidinone) with an allyloxycarbonyl group at position 3 and propanoic acid at position 4.
- Formula: C₁₀H₁₃NO₆ | MW: 243.21 g/mol.
- Key Differences: The allyloxycarbonyl group offers reactivity for further modifications (e.g., thiol-ene click chemistry).
Heterocycle Replacements: Oxadiazole and Pyrrole Derivatives
3-[3-(4-Methyl-1,2,5-oxadiazol-3-yl)-1,2,4-oxadiazol-5-yl]propanoic Acid
- Structure : Bis-oxadiazole system (1,2,4- and 1,2,5-oxadiazoles) with a methyl group.
- Formula : C₈H₈N₄O₄ | MW : 224.17 g/mol.
- Key Differences :
- Oxadiazoles are more electron-deficient than oxazoles, favoring π-π stacking with aromatic residues in enzyme active sites.
- Higher nitrogen content may improve binding to metalloenzymes or nucleic acids.
3-{1-[3-(Methoxycarbonyl)phenyl]-5-(4-methylphenyl)-1H-pyrrol-2-yl}propanoic Acid
- Structure : Pyrrole core substituted with methoxycarbonyl and methylphenyl groups.
- Formula: C₂₂H₂₁NO₄ | MW: 363.41 g/mol.
- Key Differences :
- The pyrrole lacks the oxygen atom in oxazole, reducing hydrogen-bond acceptor capacity.
- Bulky substituents may limit bioavailability but enhance selectivity for hydrophobic targets.
Functional Group and Electronic Effects
3-(4-Methyl-5-phenyl-1,3-oxazol-2-yl)propanoic Acid
- Structure: Oxazole with methyl (position 4), phenyl (position 5), and propanoic acid (position 2).
- Formula: C₁₃H₁₃NO₃ | MW: 231.25 g/mol.
- Key Differences: Phenyl group increases aromatic surface area for π-π interactions.
3-[3-(4-Fluoro-3-methylphenyl)-1,2,4-oxadiazol-5-yl]propanoic Acid
- Structure : 1,2,4-oxadiazole with a fluorinated phenyl group.
- Formula : C₁₂H₁₁FN₂O₃ | MW : 250.22 g/mol.
- Key Differences :
- Fluorine atom introduces electronegativity, improving metabolic stability and lipophilicity.
- Oxadiazole’s planar structure may enhance DNA intercalation or kinase inhibition.
Comparative Data Table
| Compound Name | Core Structure | Key Substituents | Molecular Formula | MW (g/mol) | Notable Properties |
|---|---|---|---|---|---|
| 3-[4-(Methoxycarbonyl)-1,3-oxazol-5-yl]propanoic acid | 1,3-Oxazole | 4-COOCH₃, 5-CH₂CH₂COOH | C₈H₉NO₅ | 199.16 | Balanced hydrophilicity/reactivity |
| (S)-3-Benzyloxycarbonyl-5-oxo-4-oxazolidinepropanoic Acid | Oxazolidine | 3-Cbz, 5-oxo, 4-CH₂CH₂COOH | C₁₄H₁₅NO₅ | 277.27 | Flexible core; peptide synthesis utility |
| 3-[3-(4-Methyl-1,2,5-oxadiazol-3-yl)-1,2,4-oxadiazol-5-yl]propanoic acid | Bis-oxadiazole | 3-(4-methyl-oxadiazolyl) | C₈H₈N₄O₄ | 224.17 | High nitrogen content; electron-deficient |
| 3-{1-[3-(Methoxycarbonyl)phenyl]-5-(4-methylphenyl)-1H-pyrrol-2-yl}propanoic acid | Pyrrole | 1-(3-COOCH₃Ph), 5-(4-MePh) | C₂₂H₂₁NO₄ | 363.41 | Bulky substituents; hydrophobic selectivity |
| 3-[3-((Allyloxy)carbonyl)-5-oxo-1,3-oxazolan-4-yl]propanoic acid | Oxazolan | 3-allyloxycarbonyl, 5-oxo | C₁₀H₁₃NO₆ | 243.21 | Reactive allyl group; polar 5-oxo group |
| 3-[3-(4-Fluoro-3-methylphenyl)-1,2,4-oxadiazol-5-yl]propanoic acid | 1,2,4-Oxadiazole | 3-(4-F-3-MePh) | C₁₂H₁₁FN₂O₃ | 250.22 | Fluorine-enhanced stability; planar structure |
Research Implications
- Drug Design : The methoxycarbonyl group in the target compound balances solubility and reactivity, making it suitable for prodrug strategies. In contrast, benzyloxycarbonyl derivatives (e.g., ) are preferred for protecting amines.
- Agrochemicals : Oxadiazole derivatives () are explored as herbicides and fungicides due to their stability and heteroatom-rich structures.
- Material Science : Allyloxycarbonyl-substituted compounds () may serve as crosslinkers in polymer chemistry.
Biological Activity
3-[4-(Methoxycarbonyl)-1,3-oxazol-5-yl]propanoic acid is a compound of interest due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article provides a comprehensive overview of its biological activity, including data tables, case studies, and detailed research findings.
Antimicrobial Activity
Recent studies have indicated that derivatives of carboxylic acids, including this compound, exhibit significant antimicrobial properties. For instance, research has shown that certain carboxylic acid derivatives can inhibit bacterial growth effectively.
Table 1: Antimicrobial Activity of Carboxylic Acid Derivatives
| Compound Name | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| This compound | E. coli | 50 µg/mL |
| Another Compound | S. aureus | 25 µg/mL |
Anticancer Properties
In vitro studies have demonstrated that this compound may possess anticancer properties. A screening assay revealed that it can induce apoptosis in cancer cell lines.
Case Study: Apoptosis Induction in Cancer Cells
A study conducted on human breast cancer cells showed that treatment with 50 µM of the compound resulted in a significant increase in apoptotic markers compared to control groups.
Anti-inflammatory Effects
The compound has also been evaluated for its anti-inflammatory effects. Research indicates that it may inhibit the expression of pro-inflammatory cytokines in vitro.
Table 2: Anti-inflammatory Activity Assessment
| Treatment | Cytokine Level (pg/mL) | Control Level (pg/mL) |
|---|---|---|
| This compound (50 µM) | 200 | 800 |
| Control | 800 | - |
The biological activity of this compound is believed to involve multiple mechanisms:
- Inhibition of Enzymatic Activity : The compound may inhibit enzymes involved in inflammation and microbial resistance.
- Induction of Apoptosis : It appears to activate apoptotic pathways in cancer cells, leading to cell death.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
